6-(4-Chlorobenzyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, which are a class of compounds that “6-(4-Chlorobenzyl)pyrimidin-4-ol” belongs to, involves various methods . These methods include oxidative annulation involving anilines, aryl ketones, and DMSO promoted by K2S2O8, ZnCl2-catalyzed three-component coupling reaction, and copper-catalyzed cyclization of ketones with nitriles .Chemical Reactions Analysis
The chemical reactions involving pyrimidines, including “6-(4-Chlorobenzyl)pyrimidin-4-ol”, are diverse . They include oxidative dehydrogenation/annulation/oxidative aromatization, base-promoted intermolecular oxidation C-N bond formation, and efficient, facile, and eco-friendly synthesis involving an oxidative [3 + 2 + 1] three-component annulation .Scientific Research Applications
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : Pyrimidines are used in the design and synthesis of anti-tubercular agents .
- Methods : A series of novel substituted pyrimidines were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
Cytotoxic Activity
- Field : Medicinal Chemistry
- Application : Pyrimidines are evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
- Methods : A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their cytotoxic activity .
- Results : The obtained results showed that pyrazolo[3,4-d] pyrimidin-4-ol bearing phenyl group at N exhibited significant cytotoxic activity .
Safety And Hazards
The safety data sheet for pyrimidin-4-ol, a related compound, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVAXFAQZPJTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorobenzyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.